molecular formula C20H15N5O B10840488 1-Phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea

1-Phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea

Cat. No.: B10840488
M. Wt: 341.4 g/mol
InChI Key: GDOLLVJHBJTNPM-UHFFFAOYSA-N
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Description

1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea typically involves the following steps:

The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%). The scope of the method includes compounds with both electron-withdrawing and electron-donating groups, as well as diverse functionalities .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process can be easily scaled to gram quantities .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both the phenyl and pyridine rings, along with the quinazoline core, provides a versatile scaffold for further modifications and exploration in medicinal chemistry .

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

1-phenyl-3-(2-pyridin-3-ylquinazolin-4-yl)urea

InChI

InChI=1S/C20H15N5O/c26-20(22-15-8-2-1-3-9-15)25-19-16-10-4-5-11-17(16)23-18(24-19)14-7-6-12-21-13-14/h1-13H,(H2,22,23,24,25,26)

InChI Key

GDOLLVJHBJTNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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